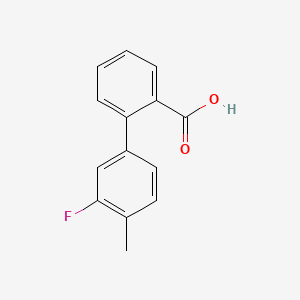

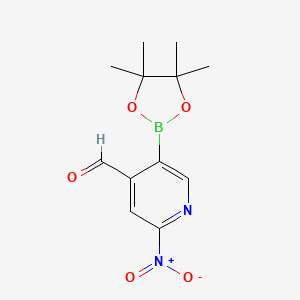

tert-Butyl (5-fluoropyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (5-fluoropyridin-2-yl)carbamate” is a chemical compound . It is also known as a type of chemical entity .

Synthesis Analysis

The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions and short reaction times. It avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

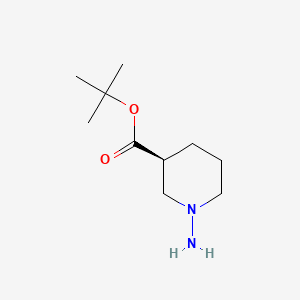

The molecular formula of “tert-Butyl (5-fluoropyridin-2-yl)carbamate” is C10H13FN2O2 . The InChI code is 1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) .Scientific Research Applications

Isomorphous Crystal Structures

Research on isomorphous crystal structures of various carbamate derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, has been conducted to understand the simultaneous hydrogen and halogen bonds involving the carbonyl group. These studies provide insight into the crystalline behaviors of carbamates, which could influence their application in material sciences and drug design (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

Carbamate derivatives serve as important intermediates in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is highlighted as a key intermediate in synthesizing omisertinib (AZD9291), showcasing the relevance of carbamate derivatives in pharmaceutical research and development (Zhao et al., 2017).

Advanced Material Research

The synthesis and characterization of carbamate derivatives also extend to material science, where their unique properties are exploited for developing new materials. Studies on the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and its application in Diels‐Alder reactions exemplify the versatility of carbamates in synthesizing complex organic structures with potential applications in material sciences and organic chemistry (Padwa et al., 2003).

Potential for Imaging and Diagnostic Applications

The development of imaging agents for diagnostic purposes is another significant area of carbamate derivatives application. A concise radiosynthesis of [(18) F]T807, a potent agent for imaging tau pathologies in neurodegenerative diseases, illustrates the potential of carbamate derivatives in creating radiopharmaceuticals for clinical diagnostics (Shoup et al., 2013).

Enantioselective Synthesis and Drug Development

Furthermore, the enantioselective synthesis of carbamate derivatives for drug development is a critical area of research. The stereoselective synthesis of various stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate for the synthesis of factor Xa inhibitors, demonstrates the importance of carbamates in the development of new therapeutic agents (Wang et al., 2017).

properties

IUPAC Name |

tert-butyl N-(5-fluoropyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKDSHHDJJUUNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856709 |

Source

|

| Record name | tert-Butyl (5-fluoropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-fluoropyridin-2-yl)carbamate | |

CAS RN |

1260794-50-0 |

Source

|

| Record name | tert-Butyl (5-fluoropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

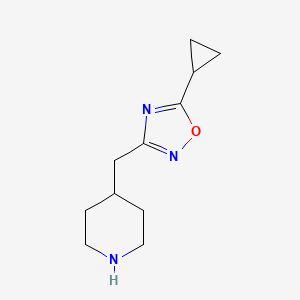

![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/no-structure.png)

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)